molecular formula C23H21ClN2O3S B13378052 (5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one

(5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one

Cat. No.: B13378052
M. Wt: 440.9 g/mol
InChI Key: KODLHJUTWZDHFO-MOSHPQCFSA-N
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Description

5-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4(5H)-one is a complex organic compound with a unique structure that combines various functional groups

Properties

Molecular Formula

C23H21ClN2O3S

Molecular Weight

440.9 g/mol

IUPAC Name

(5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21ClN2O3S/c1-5-7-29-21-18(24)11-16(12-19(21)28-6-2)13-20-22(27)26-23(30-20)25-17-9-14(3)8-15(4)10-17/h1,8-13H,6-7H2,2-4H3,(H,25,26,27)/b20-13-

InChI Key

KODLHJUTWZDHFO-MOSHPQCFSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC(=C3)C)C)S2)Cl)OCC#C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC(=CC(=C3)C)C)S2)Cl)OCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4(5H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the thiazole ring: This can be achieved through the reaction of a suitable thioamide with a halogenated ketone under basic conditions.

    Introduction of the benzylidene group: This step involves the condensation of the thiazole derivative with a benzaldehyde derivative in the presence of a base.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4(5H)-one depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-chloro-4-(2-propynyloxy)benzylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4(5H)-one
  • 5-[3-chloro-5-ethoxybenzylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4(5H)-one

Uniqueness

The unique combination of functional groups in 5-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4(5H)-one gives it distinct chemical properties and potential applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.

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